molecular formula C20H18N2OS B2574815 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 922823-26-5

2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2574815
CAS No.: 922823-26-5
M. Wt: 334.44
InChI Key: CRDCXCCWLUOBTD-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of [hydroxy(tosyloxy)iodo]benzene (HTIB) has been reported to simplify the synthesis process by avoiding the use of lachrymatory α-halocarbonyl compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-12-7-8-14(13(2)9-12)11-18(23)21-20-22-19-16-6-4-3-5-15(16)10-17(19)24-20/h3-9H,10-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDCXCCWLUOBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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